molecular formula C17H22N2O7 B126966 Tetrahydropentoxyline CAS No. 154204-09-8

Tetrahydropentoxyline

Cat. No. B126966
M. Wt: 366.4 g/mol
InChI Key: LCHFAYIGHOVWSA-LEDUIRAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydropentoxyline (THP) is a chemical compound that belongs to the class of tetrahydroisoquinoline alkaloids. It was first isolated from the plant Corydalis yanhusuo, which is commonly used in traditional Chinese medicine to treat pain and inflammation. THP has gained significant interest in recent years due to its potential therapeutic applications in various fields of medicine, including pain management and drug addiction treatment.

Scientific Research Applications

1. Pharmacokinetic Interactions

Tetrahydropalmatine (Tet), closely related to Tetrahydropentoxyline, has been studied for its effects on pharmacokinetics, particularly in relation to cytochrome P450 (CYP) metabolic activities. A study conducted on beagle dogs showed that Tet had no or minor impact on the metabolism of certain probe drugs, but significantly increased the area under the curve (AUC) for midazolam, a drug metabolized by CYP3A4. This suggests that Tet may affect drug metabolism, especially for drugs processed by the CYP3A enzyme (Zhao et al., 2016).

2. Inhibition Mechanisms on Human Cytochrome P450 Enzymes

Tetrahydropalmatine also demonstrates inhibition mechanisms on human cytochrome P450 enzymes. It exhibited mechanism-based inhibition of both CYP1A2 and CYP2D6, and significant inhibition of CYP3A4. This is relevant for potential herb-drug interactions in clinical therapy, suggesting that Tet could interact with drugs metabolized by these enzymes (Zhao, Hellum, Liang, & Nilsen, 2015).

3. Post-Traumatic Stress Disorder (PTSD) Research

A study on the effects of tetrahydropalmatine on gene expression in a PTSD rodent model found significant transcriptional fold changes in genes involved in neurotransmitter systems. This indicates the potential of Tet in altering gene expression related to PTSD, contributing to the understanding of the neurobiology of this disorder (Ceremuga et al., 2013).

4. Antinociception and Drug Addiction Studies

Tetrahydroprotoberberines (THPBs), a group including compounds like tetrahydropalmatine, have shown potential in the treatment of pain and drug addiction. Studies indicate that the antinociception produced by compounds like l-THP is related to inhibition of D2 dopamine receptors, highlighting their potential clinical use (Chu, Jin, Friedman, & Zhen, 2008).

5. Disseminated Intravascular Coagulation (DIC) Treatment

Tetrahydropalmatine has shown therapeutic effects on DIC by improving coagulation indexes and reducing inflammatory cytokine production in a mouse model. This suggests its potential as an adjunct treatment for DIC (Zhi et al., 2019).

properties

CAS RN

154204-09-8

Product Name

Tetrahydropentoxyline

Molecular Formula

C17H22N2O7

Molecular Weight

366.4 g/mol

IUPAC Name

1-[(1S,2R,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C17H22N2O7/c20-6-11(21)14(22)16(24)15(23)13-12-8(5-10(19-13)17(25)26)7-3-1-2-4-9(7)18-12/h1-4,10-11,13-16,18-24H,5-6H2,(H,25,26)/t10?,11-,13?,14+,15+,16+/m1/s1

InChI Key

LCHFAYIGHOVWSA-LEDUIRAGSA-N

Isomeric SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)C(=O)O

SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O

physical_description

Solid

synonyms

1-(1',2',3',4',5'-pentahydroxypentyl)-1,2,3,-tetrahydro-2-carboline-3-carboxylic acid
tetrahydropentoxyline

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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